molecular formula C23H38O4 B032367 Ardisiphenol A CAS No. 387816-66-2

Ardisiphenol A

Cat. No. B032367
CAS RN: 387816-66-2
M. Wt: 378.5 g/mol
InChI Key: DHSHIDBWARFSDH-UHFFFAOYSA-N
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Description

Ardisiphenol A, also known as ARD-A, is a natural product isolated from the marine sponge Carteriospongia sp. It is a polyphenolic compound that has attracted considerable attention due to its potent biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ARD-A has been widely studied for its potential therapeutic applications, especially in the treatment of cancer and neurological diseases.

Scientific Research Applications

  • Antioxidant Properties and Therapeutic Potential :

    • Ardisia compounds, including Ardisiphenol A, are noted for their potential as therapeutic agents and have been used in clinical research (Kobayashi & de Mejia, 2005).
    • Ardisiphenols, specifically from Ardisia colorata fruits, have demonstrated moderate scavenging activities against DPPH radicals and cytotoxicity against the murine breast cancer cell line, FM3A (Sumino et al., 2002).
  • Cancer Research and Chemopreventive Properties :

    • Ardisiphenol D, a related compound, has shown significant effects in inducing apoptosis in human non-small-cell lung cancer A549 cells and suppressing tumor growth in nude mice (Zhao et al., 2014).
    • Compounds from Ardisia sieboldii, including related Ardisiphenols, exhibit cytotoxic and anti-inflammatory activities, suggesting their potential in developing anticancer and anti-inflammatory drugs (Shahinozzaman et al., 2019).
  • Potential in Food and Phytopharmaceutical Products :

    • The ethanolic extract of Ardisia elliptica leaves, containing this compound, shows promising antioxidant properties, making it a functional ingredient for food production or phytomedicinal products (Wong et al., 2020).
  • Other Pharmacological Activities :

    • Ardisiphenols A-C isolated from Ardisia colorata fruits demonstrate antioxidant activities and cytotoxicities against a murine breast cancer cell line (Sumino et al., 2001).
    • The methanolic extract of Ardisia solanacea leaves, which may contain this compound, shows powerful radical scavenging activity (Chandran et al., 2013).

Safety and Hazards

The safety and hazards associated with Ardisiphenol A are not explicitly mentioned in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for Ardisiphenol A could involve further exploration of its synthesis, understanding its mechanism of action, and investigating its potential therapeutic applications. Additionally, more research is needed to understand its physical and chemical properties, as well as its safety and hazards .

Biochemical Analysis

Biochemical Properties

Ardisiphenol A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its radical scavenging activity .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by exhibiting cytotoxicity against the murine breast cancer cell line, FM3A . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its cytotoxic effects suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name

(2,4-dihydroxy-6-pentadecylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(25)18-22(26)23(20)27-19(2)24/h17-18,25-26H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSHIDBWARFSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential anti-tumor mechanisms of Ardisiphenol A?

A1: While the precise mechanisms of this compound are yet to be fully elucidated, studies on Ardisiphenol D, a structurally similar compound, suggest it induces apoptosis in cancer cells. [] This effect was observed in human non-small-cell lung cancer A549 cells and involved the activation of caspase-3 and alteration of the bax/bcl-2 protein ratio. [] It is plausible that this compound might share similar apoptotic mechanisms, but further research is necessary to confirm this.

Q2: What is known about the structure of this compound?

A2: this compound is an alkylphenol. [, ] While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure was determined through NMR and MS/MS analyses. [] Further research is needed to provide a comprehensive spectroscopic data profile.

Q3: Does this compound exhibit antioxidant activity?

A3: Yes, this compound displayed moderate scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. [] This suggests potential antioxidant properties, although further investigation is necessary to understand the mechanism and potential therapeutic implications.

Q4: Are there any known structure-activity relationships for this compound and related compounds?

A5: Although specific SAR data for this compound isn't available in the provided abstracts, research on other alkylphenols from Ardisia brevicaulis suggests that the length and saturation of the alkyl side chain can influence their cytotoxic activity. [, , ] Compounds with longer alkyl chains generally exhibited stronger cytotoxicity. [] Additionally, the presence of an acetate group in the structure, as seen in Ardisiphenol D, may also contribute to the cytotoxic effects. [, ]

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